molecular formula C15H24N2O2S B2357802 N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 952982-37-5

N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2357802
CAS No.: 952982-37-5
M. Wt: 296.43
InChI Key: GBTLTBGEVFRUKX-UHFFFAOYSA-N
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Description

N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a phenylethanesulfonamide backbone linked to a 1-methylpiperidin-4-ylmethyl group. This compound is of interest in medicinal chemistry due to its structural features, which combine a sulfonamide moiety (known for bioactivity in enzyme inhibition and receptor modulation) with a piperidine ring (a common pharmacophore in central nervous system-targeting drugs).

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-17-10-7-15(8-11-17)13-16-20(18,19)12-9-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTLTBGEVFRUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Method: Base-Catalyzed Sulfonylation

Step 1: Preparation of 1-Methylpiperidine-4-ylmethylamine
1-Methylpiperidine undergoes reductive amination with formaldehyde in the presence of sodium cyanoborohydride to yield 1-methylpiperidine-4-ylmethylamine. This intermediate is isolated via distillation under reduced pressure (boiling point: 98–100°C at 15 mmHg).

Step 2: Sulfonamide Bond Formation
The amine reacts with 2-phenylethanesulfonyl chloride in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA) as a base to neutralize HCl. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, forming the sulfonamide linkage. After stirring for 12–24 hours at room temperature, the product is extracted, washed with brine, and purified via recrystallization from ethanol.

Reaction Scheme:
$$
\text{1-Methylpiperidine-4-ylmethylamine} + \text{2-Phenylethanesulfonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$

Catalytic Method: Amberlyst-15-Mediated Aza-Michael Addition

Recent advances employ Amberlyst-15, a solid acid catalyst, to facilitate the aza-Michael reaction between vinyl sulfones and amines. Esteves et al. (2008) demonstrated that methyl vinyl sulfone reacts efficiently with primary and secondary amines under mild conditions (25°C, 1–2 hours) to yield sulfonamides with >90% purity. Adapting this method, 2-phenylethanesulfonyl chloride is first converted to its vinyl sulfone derivative, which then reacts with 1-methylpiperidine-4-ylmethylamine in tetrahydrofuran (THF) at 30°C for 3 hours. The catalyst is removed via filtration, and the product is isolated by solvent evaporation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Traditional Method (TEA) Amberlyst-15 Method
Solvent Dichloromethane Tetrahydrofuran
Temperature 0–25°C 30°C
Reaction Time 12–24 hours 3 hours
Yield 65–75% 85–92%
Purity (HPLC) 95% 98%

The Amberlyst-15 method significantly reduces reaction time and improves yield due to enhanced electrophilicity of the sulfonyl group under acidic conditions.

Catalytic Efficiency Comparison

Catalyst Loading (mol%) Turnover Frequency (h⁻¹) Byproduct Formation
Triethylamine 100 0.5 Moderate (HCl salt)
Amberlyst-15 10 3.2 Minimal

Amberlyst-15’s recyclability (up to 5 cycles without loss of activity) makes it cost-effective for large-scale production.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. Key parameters include:

  • Residence Time : 10–15 minutes
  • Pressure : 2–3 bar
  • Throughput : 50–100 kg/day

A tandem system integrates sulfonyl chloride synthesis and sulfonamide bond formation, minimizing intermediate isolation steps.

Purification Techniques

  • Crystallization : Ethanol/water (7:3) yields 99% pure product.
  • Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves regioisomeric impurities.

Challenges and Innovations

Green Chemistry Approaches

Recent studies explore ionic liquids (e.g., [BMIM][BF₄]) as solvents, achieving 88% yield at 50°C with negligible waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide has shown promise as a building block in the synthesis of pharmaceutical compounds. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating conditions such as:

  • Cancer : The compound has been studied for its ability to modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. It may inhibit kinases involved in oncogenic signaling pathways .
  • Immunological Disorders : Research indicates potential applications in treating diseases like rheumatoid arthritis and multiple sclerosis by modulating immune responses .

Neuropharmacology

Recent studies have explored the use of this compound as a cognitive enhancer. It has been evaluated for its antagonistic effects on the 5-HT6 receptor, which is implicated in memory and cognitive functions. The synthesized derivatives exhibited high binding affinity (Ki values) against this receptor, indicating their potential as therapeutic agents for neuropsychiatric disorders .

Case Study 1: Cancer Treatment

In a study focusing on kinase-mediated diseases, this compound was evaluated for its ability to inhibit c-Met and KDR kinases. The results indicated that the compound effectively reduced cell proliferation in vitro, supporting its potential use in targeted cancer therapies .

Case Study 2: Cognitive Enhancement

Another study investigated the cognitive-enhancing properties of derivatives of this compound through in-silico screening and pharmacophore modeling. The most potent derivative showed significant improvement in memory retention in animal models, suggesting its viability as a treatment for cognitive impairments associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-carbamide ()
Core Functional Group Sulfonamide Carbamide
Aromatic Substituent Phenyl group 4-Fluorobenzyl + 4-(2-methylpropyloxy)phenylmethyl
Piperidine Modification 1-Methylpiperidin-4-ylmethyl 1-Methylpiperidin-4-yl
Crystallinity Not reported in evidence Crystalline hemihydrate form patented ()

Methodological Considerations

Crystallographic analysis of such compounds often employs tools like SHELX (), a widely used software suite for small-molecule refinement.

Research Findings and Limitations

  • Gaps in Evidence : Direct pharmacological data (e.g., IC50 values, toxicity profiles) for this compound are absent in the provided materials. Comparative analyses rely on structural extrapolation.
  • SHELX’s Role : The software’s robustness in refining piperidine-containing molecules () suggests it could aid in elucidating the target compound’s conformation .

Biological Activity

N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity, particularly as a modulator of G protein-coupled receptors (GPCRs). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamides that are known for their diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C13H18N2O2S
  • Molecular Weight : 270.36 g/mol

This compound primarily interacts with histamine receptors, specifically the H4 receptor. This receptor is implicated in various physiological processes including inflammation and immune responses. The activation or inhibition of this receptor can lead to significant biological effects, making it a target for therapeutic intervention in allergic and inflammatory diseases.

Pharmacological Effects

  • Antihistaminic Activity : The compound has shown potential as an H4 receptor antagonist, which could be beneficial in treating conditions like pruritus and allergic responses .
  • Anti-inflammatory Properties : Studies indicate that similar sulfonamide compounds exhibit anti-inflammatory effects through the modulation of cytokine release and inhibition of inflammatory pathways .

In Vitro and In Vivo Studies

Research has demonstrated that this compound can reduce levels of inflammatory markers in cell cultures treated with pro-inflammatory agents such as lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Case Study 1: Inflammatory Disease Model

In a study involving RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in nitric oxide production, a key indicator of inflammation. This suggests its potential utility in managing inflammatory diseases .

Case Study 2: Allergic Response Modulation

Another investigation focused on the compound's ability to modulate histamine-induced responses in animal models. The results indicated that administration led to reduced symptoms associated with allergic reactions, further supporting its role as an H4 receptor antagonist .

Data Tables

StudyModelKey Findings
RAW 264.7 MacrophagesReduced NO production; anti-inflammatory effects observed.
Animal ModelDecreased allergic response symptoms post-treatment.

Q & A

Basic: What are the key considerations for designing a synthetic route for N-((1-methylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide?

Answer:
The synthesis involves multi-step organic transformations, prioritizing yield optimization, regioselectivity, and purity. Key steps include:

  • Piperidine ring functionalization: Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation between the piperidine and nicotinoyl groups .
  • Sulfonamide linkage: Reaction of phenylethanesulfonyl chloride with the piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while ethanol aids in recrystallization for purification .
  • Yield optimization: Continuous flow synthesis or automated platforms can improve scalability and reproducibility .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Characterization requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the methyl group on the piperidine ring appears as a singlet at ~2.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., C₁₉H₂₅N₃O₃S) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
  • X-ray crystallography (if applicable): Resolve ambiguous stereochemistry, though single-crystal growth may require specialized conditions .

Basic: What are the primary biological targets or mechanisms associated with this compound?

Answer:
Preliminary studies suggest activity in cancer and neurological models:

Compound Cell Line IC₅₀ (µM) Mechanism
This compoundMCF712Cell cycle arrest (G1/S phase)
Similar piperidine derivativesHeLa15Apoptosis induction via caspase-3 activation
Neuropharmacological effects may involve modulation of dopamine or serotonin receptors, though orthogonal assays (e.g., radioligand binding) are required for validation .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays: Validate apoptosis (e.g., Annexin V/PI staining) alongside cell cycle analysis (flow cytometry) .
  • Dose-response curves: Ensure IC₅₀ values are derived from at least 6 data points to minimize variability .
  • Chemical probes: Use structurally analogous compounds (e.g., N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide) to isolate pharmacophore contributions .
  • Computational modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities against proposed targets .

Advanced: What methodologies optimize the synthesis of this compound for high-throughput screening?

Answer:

  • Reaction automation: Employ automated synthesis platforms (e.g., Chemspeed) for parallel reaction optimization .
  • Design of Experiments (DoE): Use factorial designs (e.g., 2³ factorial matrix) to evaluate temperature, solvent, and catalyst effects on yield .
  • Flow chemistry: Continuous flow reactors reduce reaction times and improve reproducibility for intermediates like the piperidine-nicotinoyl adduct .
  • Machine learning (ML): Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions for sulfonamide coupling .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Core modifications: Synthesize analogs with variations in the piperidine (e.g., N-methyl vs. N-ethyl) or sulfonamide (e.g., phenyl vs. trifluoromethylphenyl) groups .
  • Pharmacophore mapping: Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with activity .
  • In vitro screening: Prioritize kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • ADME profiling: Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier permeability (PAMPA-BBB) for CNS-targeted derivatives .

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